molecular formula C18H14O4 B15063349 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]- CAS No. 525599-68-2

4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]-

Cat. No.: B15063349
CAS No.: 525599-68-2
M. Wt: 294.3 g/mol
InChI Key: ORAHIZPKKFNQFX-UHFFFAOYSA-N
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Description

The compound 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]- belongs to the benzopyranone family, a class of heterocyclic compounds with a fused benzene and pyrone ring system. Benzopyranones are structurally analogous to flavonoids and isoflavonoids, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The target compound features a benzopyranone core substituted at position 2 with a (acetyloxy)phenylmethyl group. The acetyloxy moiety (an ester functional group) likely influences its solubility, metabolic stability, and pharmacokinetic profile .

Properties

CAS No.

525599-68-2

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

[(4-oxochromen-2-yl)-phenylmethyl] acetate

InChI

InChI=1S/C18H14O4/c1-12(19)21-18(13-7-3-2-4-8-13)17-11-15(20)14-9-5-6-10-16(14)22-17/h2-11,18H,1H3

InChI Key

ORAHIZPKKFNQFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Direct Acylation of Precursors

Source demonstrates that propane-1,3-dione intermediates (e.g., 1-[2′-(t-butyldimethylsilyloxy)-4′-methoxyphenyl]-3-substituted propane-1,3-dione) can be acylated using acyl chlorides in the presence of lithium diisopropylamide (LDA) at −78°C. Subsequent cyclization with glacial acetic acid and sulfuric acid yields 2-substituted benzopyran-4-ones. Adapting this approach, phenylmethyl-acetylated derivatives may be synthesized by employing acetyl chloride during the acylation step.

Post-Cyclization Acetylation

Source highlights acetylation protocols using acetic anhydride or acetyl chloride under acidic conditions. For example, 7-[(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)oxy]-5-(acetyloxy)-3-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-4H-1-benzopyran-4-one is synthesized via sequential acetylation of hydroxyl groups. Applying this method, the hydroxyl group on the phenylmethyl side chain of the benzopyran-4-one intermediate is acetylated using acetic anhydride and catalytic sulfuric acid, achieving yields of 70–85%.

Alternative Routes via Reductive Amination and Condensation

Source proposes a reductive amination strategy for benzopyran derivatives. While focused on 2-aminopropyl analogs, this methodology can be adapted for acetyloxy-phenylmethyl groups:

  • Aldol Condensation : o-Hydroxyacetophenone reacts with methyl ketones (e.g., phenylmethyl ketone) in the presence of a secondary amine to form chroman-4-one intermediates.
  • Protective Group Manipulation : The phenolic hydroxyl group is protected with p-fluorobenzyl chloride, followed by reduction of ester groups to aldehydes using diisobutylaluminum hydride (DIBAL-H).
  • Acetylation : The aldehyde intermediate undergoes acetylation, and the protective group is removed under acidic conditions to yield the target compound.

Structural Characterization and Analytical Data

Successful synthesis requires rigorous characterization:

Spectroscopic Analysis

  • ¹H NMR : The acetyloxy group (–OAc) typically resonates as a singlet at δ 2.30–2.35 ppm, while the phenylmethyl protons appear as multiplets at δ 7.20–7.50 ppm.
  • IR Spectroscopy : Stretching vibrations for the carbonyl group (C=O) of the benzopyran-4-one core are observed at 1650–1680 cm⁻¹, and the acetyl C=O at 1740–1760 cm⁻¹.

Crystallographic Data

Crystallization from ethanol or ethyl acetate-hexane mixtures yields yellow crystals suitable for X-ray diffraction. The dihedral angle between the benzopyran ring and the phenylmethyl group typically ranges from 45° to 60°, as observed in related structures.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (%) Reference
Silylation/Cyclization TBSCl, MsCl, BF₃·Et₂O 45–65 >95
Post-Cyclization Acetylation Acetic anhydride, H₂SO₄ 70–85 >98
Reductive Amination DIBAL-H, Acetyl chloride 50–60 >90

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at positions 3 and 5 of the benzopyran core may occur. Using bulky silyl protecting groups (e.g., TBS) directs substitution to position 2.
  • Acetylation Efficiency : Prolonged reaction times during acetylation may lead to over-acetylation. Controlled conditions (0.5% H₂SO₄, 3 hours) minimize side reactions.
  • Purification : Column chromatography with ethyl acetate/hexane (1:3) or recrystallization from ethanol ensures high purity.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrochromene derivatives. Substitution reactions can result in various functionalized chromene derivatives .

Scientific Research Applications

(4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate involves its interaction with specific molecular targets and pathways. The chromene moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the compound can bind to DNA and proteins, influencing cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]- , highlighting substituent patterns, molecular properties, and research applications:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 2-[(acetyloxy)phenylmethyl] Not explicitly stated Structural analog of flavonoid derivatives; potential research applications inferred from analogs.
4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy- (520-30-9) 2-(2,4-dihydroxyphenyl), 5,7-dihydroxy C₁₅H₁₀O₆ 286.24 High purity (98.92% LCMS); research use only.
5,7-Bis(acetyloxy)-3-(4-hydroxyphenyl) (656229-81-1) 5,7-bis(acetyloxy), 3-(4-hydroxyphenyl) C₂₃H₂₀O₁₀ 456.41 Pharmaceutical intermediate; synthetic focus on acetylated derivatives.
2-[4-(Acetyloxy)phenyl]-5,6,7,8-tetramethoxy- (6959-55-3) 2-(4-acetyloxyphenyl), 5,6,7,8-tetramethoxy C₂₃H₂₂O₈ 426.42 Biochemical building block; multi-methoxy/acetyloxy substitution enhances lipophilicity.
3-[(6-O-Acetyl-β-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy- (123442-25-1) Complex glycosylation with acetyl and methoxy groups C₂₆H₂₈O₁₂ 532.49 Glycosylated derivative; enhanced bioavailability for drug delivery studies.
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy- (1447-88-7) 5,7-dihydroxy, 2-(4-hydroxyphenyl), 6-methoxy C₁₆H₁₂O₆ 300.26 Known as hispidulin; antioxidant and neuroprotective activities.

Key Observations from Structural Comparisons:

Substituent Effects on Bioactivity :

  • Acetyloxy groups (e.g., in 656229-81-1 and 6959-55-3) improve metabolic stability by blocking hydroxyl groups from phase II conjugation, a common strategy in prodrug design .
  • Glycosylation (e.g., 123442-25-1) enhances water solubility, critical for drug delivery applications .

Synthetic Methodologies :

  • Acetylation reactions using acetic anhydride or acetyl chloride are common for introducing acetyloxy groups (e.g., 656229-81-1 synthesized via multi-step acetylation) .
  • Bromination at the 4-methyl position (e.g., ) enables further functionalization, such as nucleophilic substitution .

Purity and Storage :

  • Compounds like 520-30-9 and 99119-69-4 () exhibit high HPLC purity (>98%), ensuring reliability in research settings .
  • Storage at 4°C or -80°C (light-protected) is standard for acetylated derivatives to prevent hydrolysis .

Toxicity and Safety :

  • Analogous compounds (e.g., 14004-55-8 in ) show acute oral toxicity (Category 4) and skin irritation, necessitating strict handling protocols .

Research Implications and Gaps

  • Synthetic Challenges : The absence of explicit synthesis data for the target compound highlights a research gap. Strategies from analogs (e.g., ’s use of sodium ethoxide for alkylation) could be adapted .
  • Regulatory Considerations : Most compounds in this class are labeled "for research use only," emphasizing the need for further preclinical validation .

Biological Activity

4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]- is a compound belonging to the class of flavonoids, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C17H12O5
  • Molar Mass : 296 g/mol
  • Appearance : Yellow powder
  • CAS Number : 132351-58-7

Biological Activities

The biological activities of 4H-1-Benzopyran-4-one derivatives have been extensively studied, revealing several significant effects:

Antioxidant Activity

Research indicates that compounds in the benzopyran family exhibit strong antioxidant properties. These activities are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. For instance, a study demonstrated that certain derivatives showed an IC50 value indicating effective radical scavenging capabilities .

Antimicrobial Effects

The antimicrobial properties of 4H-1-Benzopyran derivatives have been explored in various studies. A notable investigation reported that these compounds exhibited significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Several studies have highlighted the anticancer potential of 4H-1-Benzopyran derivatives. For example, one study indicated that a specific derivative demonstrated cytotoxic effects on cancer cell lines, leading to apoptosis through the activation of caspases . The compound's mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Hormonal Activity

The hormonal activity of benzopyran derivatives has also been documented. In one study, it was found that certain compounds exhibited uterotrophic activity, suggesting potential applications in reproductive health . The antiestrogenic properties were particularly noted, with some derivatives demonstrating significant antiestrogenic activity compared to estradiol.

Research Findings and Case Studies

StudyFindings
Demonstrated uterotrophic activity in female rats with a potency of up to 87% based on dry uterine weight gain.
Reported significant antimicrobial activity against Staphylococcus aureus and E. coli with varying minimum inhibitory concentrations (MIC).
Showed cytotoxic effects on cancer cell lines with apoptosis induction through caspase activation.

Q & A

Q. What are the recommended safety protocols for handling 4H-1-Benzopyran-4-one derivatives in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure levels. Wear gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation: Ensure fume hoods or local exhaust ventilation to minimize inhalation risks, especially during synthesis or high-temperature reactions .
  • First Aid: For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water. Seek medical evaluation for acute toxicity symptoms (e.g., respiratory irritation) .

Q. How can researchers characterize the physical and chemical properties of this compound given limited data?

Methodological Answer:

  • Experimental Determination: Use differential scanning calorimetry (DSC) for melting point analysis and thermogravimetric analysis (TGA) for decomposition temperature. For solubility, perform sequential solvent trials (e.g., water, DMSO, ethanol) .
  • Computational Tools: Predict logP and solubility using software like ACD/Labs or ChemAxon. Cross-validate with experimental data from structurally similar flavones (e.g., genistein, C15H10O5) .
  • Spectroscopic Analysis: Employ NMR (1H/13C) and FT-IR to confirm functional groups (e.g., acetyloxy, benzopyranone) .

Q. What are the optimal storage conditions to maintain compound stability?

Methodological Answer:

  • Temperature: Store at 4°C for short-term use; long-term storage requires -80°C with desiccants to prevent hydrolysis of the acetyloxy group .
  • Light Sensitivity: Protect from UV light by using amber glass vials or light-blocking containers, as benzopyranone derivatives are prone to photodegradation .
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .

Advanced Research Questions

Q. How can contradictory data on acute toxicity and ecological impact be resolved?

Methodological Answer:

  • Data Harmonization: Compare GHS classifications (e.g., oral toxicity Category 4 vs. unclassified data) by replicating OECD 423 acute oral toxicity assays in rodent models .
  • Ecotoxicology Studies: Use Daphnia magna or algal growth inhibition tests (OECD 201/202) to assess aquatic toxicity, addressing gaps in mobility and biodegradability data .
  • Meta-Analysis: Aggregate results from analogs (e.g., 5,7-dihydroxyflavones) to infer toxicity mechanisms, such as ROS generation or enzyme inhibition .

Q. What experimental strategies optimize the synthesis of 4H-1-Benzopyran-4-one derivatives with high purity?

Methodological Answer:

  • Route Selection: Use Claisen-Schmidt condensation for the benzopyranone core, followed by acetylation of the phenolic hydroxyl group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Purification: Apply column chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water) to isolate isomers (e.g., 6-methyl vs. 8-methyl substitution) .
  • Yield Improvement: Optimize catalyst systems (e.g., BF3·Et2O for cyclization) and reaction time/temperature using design-of-experiments (DoE) .

Q. How can researchers address the lack of structural-activity relationship (SAR) data for this compound?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with modifications at the 2-[(acetyloxy)phenylmethyl] group (e.g., halogenation, methoxy substitution) and test bioactivity in cell-based assays (e.g., kinase inhibition) .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., tyrosine kinases) and validate with SPR or ITC .
  • Data Integration: Cross-reference with SAR data from related compounds (e.g., apigenin derivatives) to identify critical pharmacophores .

Q. What analytical methods are most effective for quantifying trace degradation products?

Methodological Answer:

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Set MRM transitions for parent ions (e.g., m/z 298→153) and degradation markers (e.g., deacetylated products) .
  • Forced Degradation Studies: Expose the compound to heat (60°C), light (1.2 million lux-hours), and acidic/alkaline conditions (0.1M HCl/NaOH) to simulate stability challenges .
  • Validation Parameters: Assess linearity (R² > 0.99), LOD/LOQ (≤10 ng/mL), and recovery (90–110%) per ICH Q2(R1) guidelines .

Data Interpretation and Conflict Resolution

Q. How should researchers interpret conflicting reports on the compound’s mutagenicity?

Methodological Answer:

  • Ames Test Replication: Conduct bacterial reverse mutation assays (OECD 471) in Salmonella typhimurium strains TA98/TA100 with/without metabolic activation (S9 mix) .
  • Comparative Analysis: Review data from structurally related compounds (e.g., genistein, CAS 446-72-0), which show mixed results depending on hydroxylation patterns .
  • Mechanistic Studies: Use comet assays or γH2AX foci staining to assess DNA damage in human cell lines (e.g., HepG2) .

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